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Compound of Interest

Compound Name: sodium;pyrazin-2-olate

Cat. No.: B7797690

Get Quote

Executive Summary & Chemical Context
Sodium Pyrazin-2-olate is the anionic salt form of Pyrazin-2-ol. In drug development,

particularly in the synthesis of antiviral agents like Favipiravir (T-705), this species serves as a

critical nucleophilic intermediate.

Correct characterization requires understanding the dynamic equilibrium of the precursor.

Neutral "Pyrazin-2-ol" exists predominantly as the oxo-tautomer (Pyrazin-2(1H)-one) in

solution. Upon treatment with a base (sodium source), the proton is removed, locking the

molecule into a resonance-stabilized pyrazin-2-olate anion.

Structural Transformation Pathway
The following diagram illustrates the tautomeric equilibrium of the neutral species and its

irreversible conversion to the salt form under basic conditions.
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Figure 1: Reaction pathway showing the tautomeric shift from the neutral amide form to the

resonance-stabilized anionic salt.

Comparative NMR Analysis: Neutral vs. Salt
The transition from the neutral lactam (amide) to the anionic salt results in distinct spectral

changes due to increased electron density in the aromatic ring and the removal of the

exchangeable proton.

1H NMR Spectral Data (Proton)
The most diagnostic feature of the salt formation is the disappearance of the broad

amide/hydroxyl proton and the upfield shielding of the ring protons due to the negative charge

delocalization.
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Feature
Neutral: Pyrazin-
2(1H)-one

Salt: Sodium
Pyrazin-2-olate

Shift Logic
(Causality)

Solvent System
DMSO-d₆ (Preferred

for neutral)

D₂O (Required for

salt)

Neutral form is poorly

soluble in non-polar

solvents; Salt is water-

soluble.

NH / OH Proton
11.0 – 12.5 ppm

(Broad Singlet)
Absent

Deprotonation by

NaOD removes this

signal entirely.

H-3 (Ortho to O) ~8.15 ppm (d, J≈1 Hz) ~7.85 ppm (s/d)

Shielding effect from

the adjacent oxy-

anion increases

electron density.

H-5 / H-6
7.50 – 7.90 ppm

(Multiplets)

7.40 – 7.60 ppm

(Multiplets)

General ring shielding

upon anion formation.

Coupling (J)
Distinct J~1.0 Hz (H3-

H5)

Simplified /

Sharpened

Rapid relaxation in

salt form often

simplifies splitting

patterns.

Critical Note: In D₂O without base, the neutral compound may show a water peak that

"wanders" depending on concentration. In the salt form (pH > 10), the HDO peak is distinct, and

the absence of the labile proton is absolute.

13C NMR Spectral Data (Carbon)
Carbon NMR confirms the restoration of aromatic character in the salt form compared to the

amide-like neutral structure.
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Carbon Position
Neutral (DMSO-d₆)
δ (ppm)

Salt (D₂O) δ (ppm) Interpretation

C-2 (C=O / C-O⁻) 158.0 – 160.5 164.0 – 166.5

Downfield shift

indicates

transformation from

Amide (C=O) to

Enolate (C-O⁻)

character.

C-3 150.0 – 152.0 145.0 – 148.0

Upfield shift due to

shielding from the

adjacent anion.

C-5 135.0 – 137.0 130.0 – 133.0
Increased electron

density in the ring.

C-6 128.0 – 130.0 125.0 – 128.0
Increased electron

density in the ring.

Experimental Protocols
Protocol A: In-Situ Salt Generation (NMR Titration)
Best for validating the identity of a neutral sample by converting it to the salt within the NMR

tube.

Preparation: Dissolve 10 mg of Pyrazin-2-ol in 0.6 mL D₂O.

Observation: The solution may be slightly cloudy or require sonication.

Initial Scan: Run a standard 1H NMR.[1][2] You will see the neutral species (likely with

broad peaks if exchange is intermediate).

Basification: Add 20 µL of 40% NaOD (in D₂O) directly to the NMR tube.

Mixing: Cap and invert the tube 5-10 times.

Acquisition: Run the 1H NMR again.
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Result: The spectrum will sharpen. All ring signals will shift upfield (lower ppm). The broad

exchangeable proton (if visible previously) will vanish.[3]

Protocol B: Analysis of Isolated Sodium Salt
For quality control of the manufactured raw material.

Solvent Choice: Use D₂O exclusively. DMSO-d₆ is not recommended for the sodium salt due

to solubility issues and hygroscopicity.

Standard: Use an external standard (e.g., TSP - Trimethylsilylpropanoic acid) or calibrate to

the residual HDO peak (approx. 4.79 ppm, though temperature dependent).

Parameter Setup:

Relaxation Delay (D1): Set to 5–10 seconds. The quaternary carbon (C-2) and protons in

the anion often have long T1 relaxation times. Short delays will result in poor integration

accuracy.

Scans: Minimum 16 scans for 1H; 1024 scans for 13C.

Troubleshooting & Validation
Common artifacts and how to resolve them.
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Issue Cause Solution

Broad / Missing H-3 Signal

Exchange broadening or

Quadrupolar broadening from

N.

Increase temperature to 310K

to sharpen peaks or add

excess NaOD to push

equilibrium fully to the salt.

Extra Peaks near 8.6 ppm
Contamination with Pyrazine

(neutral).

Neutral pyrazine appears as a

singlet at ~8.6 ppm. This

indicates decomposition or

incomplete synthesis.

"Wandering" Water Peak pH dependence of HDO.

In the salt form, the solution is

basic. The HDO peak will shift.

Rely on TSP internal standard

for accurate referencing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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